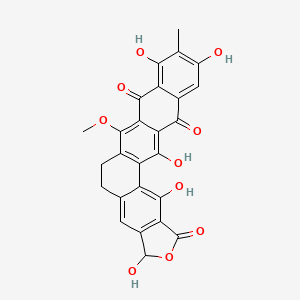
Madurahydroxylactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Madurahydroxylactone, also known as this compound, is a useful research compound. Its molecular formula is C26H18O10 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Coatings for Medical Implants
Overview:
MHL has been investigated for its potential as a slow-release coating for metallic implants. The study demonstrated that MHL could form a smooth, adherent layer on various implant materials, which is crucial for preventing bacterial infections post-surgery.
Key Findings:
- MHL coatings dissolve within one week in physiological salt solutions, allowing for controlled drug release.
- When combined with ciprofloxacin, a broad-spectrum antibiotic, the MHL coating exhibited enhanced antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Efficacy of MHL Coatings
| Bacterial Strain | Inhibition Zone (mm) MHL | Inhibition Zone (mm) Ciprofloxacin | Inhibition Zone (mm) MHL + Ciprofloxacin |
|---|---|---|---|
| Staphylococcus aureus (Col) | 1 | 4.5 | 6 |
| Staphylococcus aureus (MRSA) | 1 | 4.5 | 4.5 |
| Escherichia coli (Top 10) | 3.5 | 9 | 8 |
| Pseudomonas aeruginosa (PAO1 CTX::lux) | 0 | 9 | 6 |
Biocompatibility:
MHL was found to be biocompatible in cell culture assays, allowing for cell adhesion and proliferation after an initial delay, indicating its potential for use in medical applications .
Antiviral Applications
Overview:
MHL derivatives have been evaluated for their ability to inhibit enzymes related to the human immunodeficiency virus type 1 (HIV-1), specifically integrase and RNase H.
Key Findings:
- A series of 29 MHL derivatives were synthesized and tested, with some compounds showing up to a 100-fold increase in selectivity for inhibiting either integrase or RNase H.
- This dual inhibition capability highlights the potential of MHL derivatives as antiviral agents, paving the way for the development of novel HIV treatments .
Anticancer Properties
Overview:
Research has indicated that MHL and its derivatives may possess anticancer activities, particularly against various cancer cell lines.
Key Findings:
- MHL exhibited cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent.
- Studies involving semisynthetic derivatives have shown enhanced antibacterial activities compared to the parent compound, indicating that structural modifications could lead to more effective therapeutic agents .
Case Study 1: Slow Release Coatings
In a study evaluating MHL as a slow-release coating on titanium implants, researchers demonstrated that the combination of MHL with ciprofloxacin significantly reduced bacterial colonization on the implant surfaces compared to controls without coatings . This case exemplifies the practical application of MHL in preventing postoperative infections.
Case Study 2: Antiviral Activity
A series of experiments involving MHL derivatives showed promising results in inhibiting HIV-1 enzymes. One derivative displayed a unique mechanism of action by selectively inhibiting both integrase and RNase H, which are crucial for viral replication . This finding underscores the importance of exploring structural diversity in drug design.
Propiedades
Fórmula molecular |
C26H18O10 |
|---|---|
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
6,8,13,16,20-pentahydroxy-2-methoxy-7-methyl-19-oxahexacyclo[12.11.0.03,12.05,10.015,23.017,21]pentacosa-1(14),2,5,7,9,12,15,17(21),22-nonaene-4,11,18-trione |
InChI |
InChI=1S/C26H18O10/c1-7-12(27)6-10-15(19(7)28)23(32)18-17(20(10)29)22(31)14-9(24(18)35-2)4-3-8-5-11-16(21(30)13(8)14)26(34)36-25(11)33/h5-6,25,27-28,30-31,33H,3-4H2,1-2H3 |
Clave InChI |
PQRDWKDEWVPKGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C6=C(C=C5CC4)C(OC6=O)O)O)C(=C3C2=O)O)OC)O |
Sinónimos |
madurahydroxylactone MHL cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















